3-Bromo-4-methoxybenzimidamide hydrochloride

Description

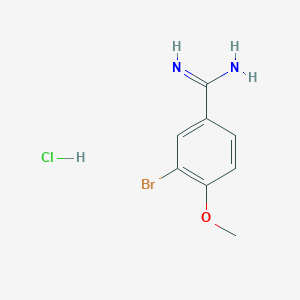

3-Bromo-4-methoxybenzimidamide hydrochloride (CAS No. 126007-99-6) is a halogenated aromatic compound with the molecular formula C₈H₉N₂OBr·HCl and a molecular weight of 265.53 g/mol. Its structure features a benzene ring substituted with a bromine atom at the 3-position, a methoxy group (-OCH₃) at the 4-position, and an amidine functional group (-C(=NH)NH₂) that is protonated as a hydrochloride salt. The compound is used as a building block in pharmaceutical and agrochemical synthesis, particularly in developing kinase inhibitors or antimicrobial agents due to its halogen and amidine moieties .

Properties

IUPAC Name |

3-bromo-4-methoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJLSSLJPIVCIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=N)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549812 | |

| Record name | 3-Bromo-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126007-99-6 | |

| Record name | 3-Bromo-4-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methoxybenzimidamide hydrochloride typically involves the bromination of 4-methoxybenzaldehyde followed by subsequent reactions to introduce the imidamide group. One common method involves the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions often require solvent-free environments to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzimidamide hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents and mild bases.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidamides, while oxidation reactions may produce corresponding benzimidazole derivatives.

Scientific Research Applications

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | React 3-bromo-4-methoxybenzonitrile with hydrazine hydrate in an appropriate solvent (e.g., ethanol). |

| 2 | Heat the mixture to facilitate the formation of the benzimidamide structure. |

| 3 | Isolate the product through filtration and recrystallization from suitable solvents. |

This method yields high purity and good yield of the hydrochloride salt form, which enhances solubility and stability for further applications.

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives of 3-bromo-4-methoxybenzimidamide hydrochloride. For instance, compounds derived from this structure have shown promising results against breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .

Antimicrobial Properties

Research indicates that compounds related to this compound possess antimicrobial activity against various pathogens. They have been tested against resistant strains of bacteria, showing effectiveness comparable to conventional antibiotics .

Drug Development

The structural features of this compound are conducive to modifications that can enhance its pharmacological profile. It serves as a scaffold for developing new inhibitors targeting specific enzymes involved in cancer progression or bacterial resistance mechanisms.

Case Studies

- Inhibition of Tankyrases : Compounds based on benzimidamide structures have been investigated for their ability to inhibit tankyrases, which are implicated in cancer cell proliferation. One study reported that a derivative exhibited selective inhibition with an IC50 value of approximately 1.5 nM against TNKS-2, indicating potential as a therapeutic agent .

- Antitubercular Activity : Another study focused on optimizing derivatives of benzimidamide for antitubercular activity, highlighting their potential in treating resistant strains of Mycobacterium tuberculosis .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzimidamide hydrochloride is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved depend on the structure of the derivative and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogues of 3-bromo-4-methoxybenzimidamide hydrochloride, highlighting differences in substituents and properties:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 126007-99-6 | C₈H₉N₂OBr·HCl | 265.53 | 3.34 | 59.1 | Br (3-), OCH₃ (4-), amidine·HCl |

| 3-Bromo-4-fluorobenzamidine hydrochloride | 929884-81-1 | C₇H₇BrClFN₂ | ~265.5 | N/A | ~59.1 | Br (3-), F (4-), amidine·HCl |

| 3-Bromobenzamidine hydrochloride | 16796-52-4 | C₇H₈BrClN₂ | 235.51 | 2.80* | 59.1 | Br (3-), amidine·HCl |

| 4-Methylbenzimidamide hydrochloride | 6326-27-8 | C₈H₁₁ClN₂ | 170.64 | 1.50* | 59.1 | CH₃ (4-), amidine·HCl |

*Estimated based on structural similarity .

Substituent Effects on Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group (-OCH₃) in 3-bromo-4-methoxybenzimidamide is electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with 4-fluoro (electron-withdrawing) in 929884-81-1, which may reduce electron density and alter reactivity in electrophilic substitutions .

- Bromine (3-position) in all analogues contributes to steric bulk and lipophilicity, influencing binding to hydrophobic targets .

Solubility and Lipophilicity :

- The methoxy group increases polarity compared to the methyl group in 6326-27-8, but the higher LogP (3.34 vs. 1.50) suggests that bromine’s lipophilic effect dominates .

- The fluoro analogue (929884-81-1) likely has similar LogP to 126007-99-6 due to comparable molecular weights, but experimental data are lacking .

Biological Activity

3-Bromo-4-methoxybenzimidamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its cytotoxic effects against various cancer cell lines. This article reviews the synthesis, biological mechanisms, and research findings surrounding this compound, drawing from diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with an appropriate amine under acidic conditions. The structural formula can be represented as follows:

This compound features a bromine atom and a methoxy group on the benzene ring, which are critical for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. Its activity is often compared with standard chemotherapy agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Bromo-4-methoxybenzimidamide | MCF-7 (Breast) | 2.16 ± 0.52 |

| MDA-MB-231 | 3.21 ± 0.48 | |

| Erlotinib (Standard) | MCF-7 | 0.421 ± 0.03 |

The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as a therapeutic agent in oncology .

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism, particularly Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a critical role in glycolysis, and its inhibition can lead to reduced energy production in rapidly dividing cancer cells. The compound showed promising results in both in vitro and in vivo models, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and survival. This inhibition leads to decreased proliferation of cancer cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : In a study involving MCF-7 and MDA-MB-231 cell lines, the compound exhibited higher potency than conventional drugs like erlotinib, with IC50 values indicating effective inhibition of cell growth .

- GAPDH Inhibition Study : Research focused on GAPDH revealed that the compound could significantly reduce enzyme activity, leading to impaired glycolytic function in cancer cells, thus supporting its role as a potential therapeutic agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-bromo-4-methoxybenzimidamide hydrochloride to improve yield and purity?

Methodological Answer:

- Stepwise Optimization : Begin with bromination and methoxylation of precursor molecules (e.g., benzimidamide derivatives). Adjust reaction time, temperature, and stoichiometry of reagents like brominating agents (e.g., NBS) and methoxylation agents (e.g., methyl iodide) .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization from ethanol/water systems to isolate the hydrochloride salt. Monitor purity via HPLC (>95% purity threshold) .

- Safety : Follow protocols for handling corrosive intermediates (e.g., brominated compounds) as outlined in SDS guidelines, including PPE (gloves, goggles) and fume hood use .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- NMR Analysis : Use -NMR to verify methoxy (-OCH) protons at ~3.8 ppm and aromatic protons influenced by bromine substitution (deshielding effects). -NMR should confirm the benzimidamide carbonyl carbon (~165 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular weight (e.g., ~265.5 g/mol). Fragmentation patterns can validate the bromine and methoxy substituents .

Q. What stability challenges are associated with this compound under varying storage conditions?

Methodological Answer:

- Moisture Sensitivity : Store in airtight containers with desiccants at 2–8°C to prevent hydrolysis of the benzimidamide group. Avoid aqueous solutions unless stabilized with inert buffers .

- Light Sensitivity : Protect from UV exposure using amber glassware, as brominated aromatic compounds are prone to photodegradation .

Advanced Research Questions

Q. How can reaction mechanisms for the bromination of 4-methoxybenzimidamide derivatives be elucidated to resolve contradictory kinetic data?

Methodological Answer:

- Isotopic Labeling : Use -labeled methoxy groups to track electronic effects on bromine substitution regiochemistry .

- Computational Modeling : Employ DFT calculations to compare activation energies for competing pathways (e.g., electrophilic vs. radical bromination) .

- In Situ Monitoring : Use Raman spectroscopy to detect transient intermediates (e.g., bromonium ions) during reaction progression .

Q. What strategies are effective in identifying and quantifying impurities in this compound batches?

Methodological Answer:

- HPLC-MS Coupling : Pair reverse-phase HPLC with high-resolution MS to detect trace impurities (e.g., de-brominated byproducts or methoxy cleavage products) .

- Stress Testing : Expose the compound to accelerated degradation conditions (heat, light, acidic/basic environments) and profile degradation products using LC-MS .

Q. How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Modeling : Train models using datasets of benzimidamide analogs to correlate structural features (e.g., Hammett σ values for substituents) with biological targets (e.g., enzyme inhibition) .

- Docking Simulations : Use AutoDock Vina to predict binding affinities for proposed targets (e.g., kinases or GPCRs) based on the compound’s halogen-bonding capacity .

Methodological Notes

- Synthetic References : Adapt protocols from analogous brominated benzamidine syntheses (e.g., 4-bromobenzamidine hydrochloride) .

- Safety Compliance : Adhere to SDS guidelines for brominated/methoxy compounds, including waste disposal via certified agencies to avoid environmental contamination .

- Data Validation : Cross-validate spectroscopic and chromatographic data with published benchmarks for related compounds to mitigate interpretation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.